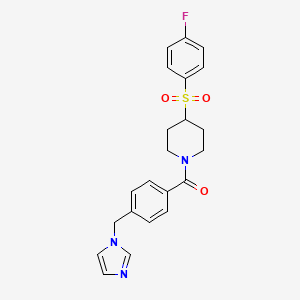

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone features a hybrid structure combining an imidazole-methylphenyl moiety linked to a 4-((4-fluorophenyl)sulfonyl)piperidine group. Key structural attributes include:

- Imidazole ring: A nitrogen-rich heterocycle known for hydrogen-bonding interactions in biological targets.

- 4-Fluorophenylsulfonyl group: Enhances metabolic stability and modulates electronic properties via the electron-withdrawing fluorine atom.

- Piperidine scaffold: A six-membered nitrogen-containing ring that influences conformational flexibility and receptor binding.

Properties

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S/c23-19-5-7-20(8-6-19)30(28,29)21-9-12-26(13-10-21)22(27)18-3-1-17(2-4-18)15-25-14-11-24-16-25/h1-8,11,14,16,21H,9-10,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZKJAWASOVOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, 4-(4-fluorobenzenesulfonyl)-1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidine, is a complex molecule that contains an imidazole ring. Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. .

Mode of Action

It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure

Biochemical Pathways

Given the broad range of activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution

Result of Action

Given the broad range of activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone , often referred to as a phenylimidazole derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an imidazole ring and a piperidine moiety. The molecular formula is , with a molecular weight of approximately 332.4 g/mol. The structural representation is crucial for understanding its interactions with biological targets.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H16FN3O3S |

| Molecular Weight | 332.4 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, notably through inhibition or modulation of enzymatic pathways. Research indicates that it may act as an inhibitor of certain phosphatases, particularly protein tyrosine phosphatase 1B (PTP1B), which plays a significant role in insulin signaling and glucose metabolism.

Inhibition Studies

In vitro studies have shown that derivatives similar to this compound exhibit significant inhibitory effects on PTP1B, with IC50 values ranging from 1.7 µM to 4.6 µM depending on the specific structural modifications made to the imidazole or piperidine moieties .

Antidiabetic Properties

One of the most promising aspects of this compound is its potential use in treating diabetes through the modulation of insulin signaling pathways. By inhibiting PTP1B, it enhances insulin sensitivity and promotes glucose uptake in cells .

Anxiolytic and Antidepressant Effects

Research on related compounds has demonstrated anxiolytic and antidepressant-like effects in animal models. For instance, derivatives featuring similar structural elements have shown efficacy in reducing anxiety-related behaviors in mouse models .

Cytotoxicity and Selectivity

Studies assessing cytotoxicity have indicated that while these compounds exhibit potent biological activity, they also require careful evaluation for selectivity against non-target proteins to minimize adverse effects .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

- Diabetes Management : A study demonstrated that a related imidazole derivative improved glucose uptake by 15% compared to control cells in phenotypic models, suggesting potential applications in diabetes treatment .

- Mental Health Applications : In a series of tests using mouse models for anxiety and depression, compounds structurally similar to this one exhibited significant reductions in behavioral markers associated with these conditions .

- Cancer Research : Preliminary findings suggest that some derivatives may also possess anticancer properties, warranting further investigation into their mechanism of action against cancer cell lines.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below compares the target compound with structurally related analogs:

*Hypothesized based on structural analogs (e.g., p38α inhibitors in ).

†Predicted using fragment-based methods.

Key Observations:

- Piperidine vs.

- Sulfonyl Group : Unique to the target compound, this moiety may enhance kinase inhibition (e.g., p38α MAP kinase) by mimicking ATP-binding pocket interactions .

- Fluorophenyl Placement : The para-fluorine position optimizes steric and electronic effects, contrasting with ortho/meta-substituted analogs in antimicrobial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.